molecular formula C20H22N2O B2540775 N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide CAS No. 881040-88-6

N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2540775
CAS No.: 881040-88-6
M. Wt: 306.409
InChI Key: OQPKKIVOKWKTLC-UHFFFAOYSA-N
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Description

N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide typically involves the acylation of an indole derivative. One common method is the reaction of 7-ethyl-2-phenyl-1H-indole with ethyl bromoacetate in the presence of a base, followed by hydrolysis and subsequent acylation with acetic anhydride . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N

Biological Activity

N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antiviral, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by an indole structure, which is known for its pharmacological versatility. The indole moiety contributes to the compound's ability to interact with various biological targets, making it a candidate for further therapeutic exploration.

Target of Action:
this compound primarily targets the RNA-dependent RNA polymerase (RdRp) of viruses. This enzyme is crucial for viral replication, and by inhibiting its activity, the compound effectively reduces viral proliferation.

Mode of Action:
The compound inhibits RdRp, preventing the replication of viral genomes. This inhibition leads to a significant decrease in viral RNA synthesis, which is critical in controlling viral infections such as SARS-CoV-2 and Influenza A virus.

Biochemical Pathways:
The inhibition of RdRp disrupts the viral replication process, leading to reduced viral load in infected cells. This mechanism has been validated through various experimental assays that demonstrate decreased RdRp activity in the presence of the compound.

Antiviral Activity

This compound has shown promising antiviral properties. In vitro studies indicate that it effectively inhibits the replication of several viruses by targeting their RdRp. This has implications for treating viral infections, including respiratory viruses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer effects against various human cancer cell lines. For instance, studies have demonstrated its cytotoxic effects on colon and lung cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest in cancer cells .

Table 1: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HeLa0.52Induction of apoptosis
MCF-70.34G2/M phase arrest
HT-290.86Inhibition of tubulin polymerization

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound also exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi, contributing to its potential as a broad-spectrum therapeutic agent .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antiviral Efficacy : A study demonstrated that the compound significantly reduced viral titers in cell cultures infected with SARS-CoV-2, highlighting its potential as a therapeutic option during viral outbreaks.
  • Cytotoxicity Assessment : In a comparative study involving multiple indole derivatives, this compound showed superior cytotoxicity against MCF7 and HeLa cell lines compared to other tested compounds, suggesting a strong potential for cancer treatment .
  • Mechanistic Insights : Research utilizing flow cytometry revealed that treatment with this compound leads to increased rates of apoptosis in cancer cells through mitochondrial pathway activation .

Properties

IUPAC Name

N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-3-15-10-7-11-17-18(12-13-21-14(2)23)20(22-19(15)17)16-8-5-4-6-9-16/h4-11,22H,3,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPKKIVOKWKTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(N2)C3=CC=CC=C3)CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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